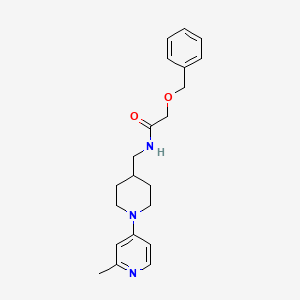

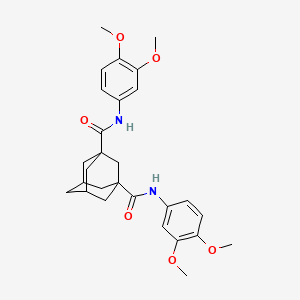

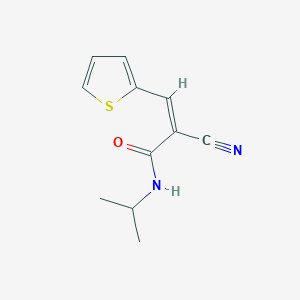

![molecular formula C22H21N3O7S B2650907 2-(4-(2,5-二氧代吡咯烷-1-基)苯甲酰氨基)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸二甲酯 CAS No. 886939-16-8](/img/structure/B2650907.png)

2-(4-(2,5-二氧代吡咯烷-1-基)苯甲酰氨基)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is known to increase monoclonal antibody production . It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Chemical Reactions Analysis

The compound has been found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .科学研究应用

单克隆抗体产量增强

相关化合物 4-(2,5-二甲基-1H-吡咯-1-基)-N-(2,5-二氧代吡咯烷-1-基)苯甲酰胺的一项显着应用在于增强中国仓鼠卵巢细胞培养中的单克隆抗体产量。该化合物是从 23,000 多种化学物质的筛选结果中发现的,并显示出单克隆抗体产量显着增加。它通过抑制细胞生长和增强细胞特异性葡萄糖摄取率以及在生产过程中增加细胞内三磷酸腺苷来实现此目的。重要的是,它还影响单克隆抗体的半乳糖基化,这是一种关键的质量属性,表明其在控制 N-连接聚糖的半乳糖基化水平中的潜在用途 (Aki 等,2021)。

抗氧化性能

另一个研究应用见于 6-取代-2,4-二甲基-3-吡啶醇的合成和研究,其表现出有趣的抗氧化性能。这些化合物作为酚类断链抗氧化剂已显示出相当的有效性,使其在有机化学领域和潜在的药物开发中具有重要意义 (Wijtmans 等,2004)。

杂环化学

在杂环化学中,2-(4-(2,5-二氧代吡咯烷-1-基)苯甲酰氨基)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸二甲酯等化合物已用于复杂分子的合成。例如,一项研究描述了取代的 3,4-二甲基异恶唑并[5,4-b]吡啶-5-甲酰胺和苯并[b][1,8]萘啶-3-甲酰胺衍生物的合成,这些衍生物在药物研究中很重要 (Guleli 等,2019)。

作用机制

未来方向

属性

IUPAC Name |

dimethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O7S/c1-31-21(29)18-14-9-10-24(22(30)32-2)11-15(14)33-20(18)23-19(28)12-3-5-13(6-4-12)25-16(26)7-8-17(25)27/h3-6H,7-11H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQUPHBRPZNGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

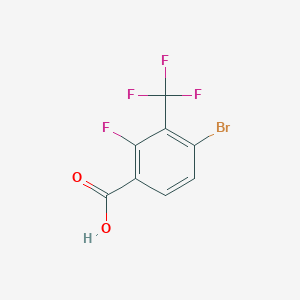

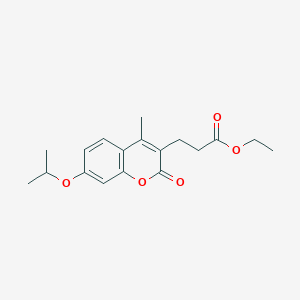

![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2650828.png)

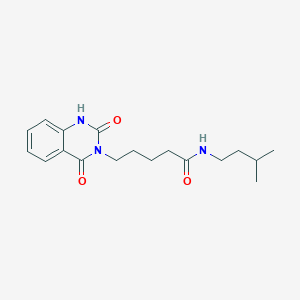

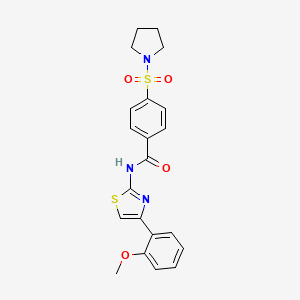

![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2650831.png)

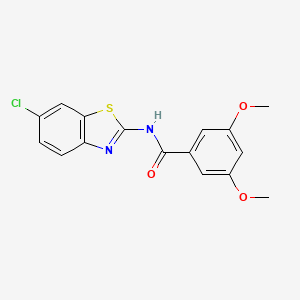

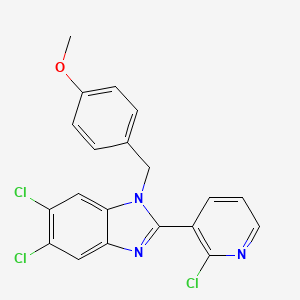

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2650843.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)